2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
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Description
2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as DMAT, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. DMAT belongs to the family of thiazole-based compounds and is known for its potent inhibitory effects on protein kinases.
Scientific Research Applications
Synthesis and Antitumor Activity
A significant application of compounds structurally similar to the specified chemical involves their synthesis and evaluation for antitumor activity. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and screened for potential antitumor activity against a variety of human tumor cell lines. Among these, specific derivatives exhibited considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Optoelectronic Properties
Thiazole-based compounds, including thiazole-containing monomers, have been synthesized and their optoelectronic properties investigated. These properties are critical for applications in conducting polymers and materials science. Studies on thiazole-based polythiophenes revealed their potential for use in electronic and optoelectronic devices due to their optical band gaps and switching times (Camurlu & Guven, 2015).
Antimicrobial Evaluation and Docking Studies
Another aspect of research focuses on the synthesis and antimicrobial evaluation of compounds with structural similarities, including docking studies to understand their interaction with biological targets. Compounds with a thiophene-2-carboxamide backbone have been synthesized and evaluated for their antimicrobial properties, illustrating the potential for these compounds to serve as templates for developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
properties
IUPAC Name |
2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-23-13-5-6-16(24-2)15(9-13)21-18-20-12(11-26-18)8-17(22)19-10-14-4-3-7-25-14/h3-7,9,11H,8,10H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBWIQOVGMIIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide |
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